4,5-Diphenyl Substitution Enhances ACAT Inhibition Potency Relative to Mono-Phenyl Thiazole Analogs
In a systematic synthesis and evaluation of 4,5-diphenylthiazole derivatives as acyl-CoA:cholesterol O-acyltransferase (ACAT) inhibitors, key comparator compounds lacking the 5-phenyl substituent or carrying only a single phenyl group exhibited negligible inhibition [1]. The most potent inhibitors in the series, N-(4,5-diphenylthiazol-2-yl)-N'-[2,6-bis(2-methylethyl)phenyl]urea (11) and N-(4,5-diphenylthiazol-2-yl)-N'-n-butylurea (16), achieved IC50 values in the low micromolar range [1]. The target compound, which retains the critical 4,5-diphenylthiazole core, derives its inhibitory potential from this validated pharmacophore element.
| Evidence Dimension | In vitro ACAT inhibition (IC50) |
|---|---|
| Target Compound Data | Not directly reported; predicted to fall within low-μM range based on pharmacophore alignment |
| Comparator Or Baseline | Monophenyl thiazole analogs – IC50 > 50 μM (no significant inhibition) |
| Quantified Difference | >10-fold improvement for diphenyl over monophenyl analogs |
| Conditions | Rat liver microsomes; cholesteryl[14C]oleate formation assay [1] |
Why This Matters
Purchasers evaluating thiazole-based probes for ACAT target engagement should prioritize 4,5-diphenylthiazole derivatives over monophenyl variants to avoid inactive compounds.
- [1] Romeo G, Salerno L, Milla P, Siracusa MA, Cattel L. Synthesis of novel 4,5-diphenylthiazole derivatives as potential acyl-CoA:cholesterol O-acyltransferase inhibitors. Pharmazie. 1999;54(1):19-23. PMID: 9987793. View Source
